![molecular formula C11H6BrNO2 B1273830 4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile CAS No. 7721-24-6](/img/structure/B1273830.png)
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile
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Overview
Description
The compound “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile” is likely to be an organic compound due to the presence of carbon ©, hydrogen (H), oxygen (O), and nitrogen (N) atoms in its structure. The presence of a bromine (Br) atom indicates that it’s a halogenated compound . The “2-oxo-2,5-dihydro-3-furancarbonitrile” part suggests that it contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the aromatic furan ring and the bromophenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The bromine atom could potentially be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile”, organized into distinct sections for clarity:
Alzheimer’s Disease Treatment
Compounds similar to “4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile” have been evaluated as multifactorial agents for the treatment of Alzheimer’s disease (AD). Derivatives like AB11 and AB14 showed promising activity against acetylcholinesterase (AChE), which is a key target in AD treatment .
Antimicrobial Agents
The synthesis of derivatives related to this compound has been explored to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .
Chemotherapeutic Research
Similar compounds have been synthesized and studied for their potential use in cancer treatment due to their physicochemical and spectral characteristics .
Synthesis of Secondary Alcohols
The compound’s related structures have been used in the synthesis of novel racemic secondary alcohols through S-alkylation in an alkaline medium followed by reduction .
Drug Molecule Optimization
Derivatives of this compound have shown potential as multi-target hits that can be further optimized as successful drug molecules for various treatments .
Molecular Structure Analysis
Research into compounds with similar structures involves confirming their molecular structures through physicochemical and spectral analysis, which is crucial for understanding their properties and interactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-5-oxo-2H-furan-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOYNWDABZQQRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377465 |
Source
|
Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile | |
CAS RN |
7721-24-6 |
Source
|
Record name | 4-(4-Bromophenyl)-2-oxo-2,5-dihydrofuran-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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